molecular formula C15H19N3O2 B6068032 N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B6068032
M. Wt: 273.33 g/mol
InChI Key: FQYCUHDWRUFQHO-UHFFFAOYSA-N
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Description

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide is a synthetic organic compound featuring a 1,2,4-oxadiazole ring, which is a notable pharmacophore in medicinal chemistry This compound is characterized by its unique structural components, including an oxadiazole ring, a phenyl group, and a dimethylpropanamide moiety

Properties

IUPAC Name

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-5-12-17-13(20-18-12)10-7-6-8-11(9-10)16-14(19)15(2,3)4/h6-9H,5H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYCUHDWRUFQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group attached to the oxadiazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: : The phenyl group in the compound can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced heterocycles.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms involving oxadiazole derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its pharmacological activities, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of materials such as dyes, sensors, and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity and biological activities.

    Benzoxazoles: Structurally related heterocycles with comparable pharmacological properties.

    Thiadiazoles: Another class of heterocycles with sulfur atoms, showing similar applications in medicinal chemistry.

Uniqueness

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its ethyl-substituted oxadiazole ring and dimethylpropanamide moiety differentiate it from other oxadiazole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.

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